6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC9938420
Molecular Formula: C15H11FN4O
Molecular Weight: 282.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11FN4O |
|---|---|
| Molecular Weight | 282.27 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C15H11FN4O/c16-11-3-1-9(2-4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2 |
| Standard InChI Key | WQCDHGFJVWSJOX-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=C(C=C4)F |
| Canonical SMILES | C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=C(C=C4)F |
Introduction
Given the lack of direct information, we will discuss the general characteristics of triazoloquinazolines and related compounds, highlighting their synthesis, structural features, and potential biological activities.
General Characteristics of Triazoloquinazolines
Triazoloquinazolines are heterocyclic compounds that combine a triazole ring with a quinazoline core. These compounds are of interest due to their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Synthesis
The synthesis of triazoloquinazolines typically involves cyclization reactions starting from appropriate precursors. For example, the synthesis of related compounds often involves the use of azides, aldehydes, and other functional groups to form the triazole ring, which is then fused with a quinazoline core through further cyclization reactions.
Structural Features
The structural features of triazoloquinazolines include a fused ring system with a triazole ring attached to a quinazoline core. The presence of substituents such as fluorophenyl groups can enhance the chemical reactivity and biological activity of these compounds.
Biological Activities
Triazoloquinazolines have been explored for their potential biological activities, including antimicrobial and anticancer effects. The specific biological activity of a compound depends on its molecular structure and the substituents present.
Related Compounds and Their Biological Activities
While specific data on 6-(4-fluorophenyl)-6,7-dihydro triazolo[5,1-b]quinazolin-8(5H)-one is not available, related compounds provide insights into the potential applications of this class of molecules.
6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D]124triazolo[1,5-A]pyrimidine
This compound features a chromeno core fused with a triazolo-pyrimidine moiety, along with fluorophenyl and thienyl substituents. It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation, suggesting applications in oncology and neurology.
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
This compound involves an imidazoquinazoline core with a thioxo group and a chlorophenyl substituent. Its synthesis and structural confirmation were achieved through NMR and DFT-NMR analysis .
Potential Applications and Future Research
Given the structural complexity and potential biological activities of triazoloquinazolines, future research should focus on synthesizing and characterizing specific compounds like 6-(4-fluorophenyl)-6,7-dihydro triazolo[5,1-b]quinazolin-8(5H)-one. This could involve exploring their pharmacological properties through molecular docking studies and in vitro assays.
Synthesis and Characterization
Developing efficient synthesis protocols and characterizing the compound using NMR, IR, and other spectroscopic techniques would be essential steps.
Biological Activity Evaluation
Evaluating the biological activity of this compound against various targets, such as enzymes or receptors, could provide insights into its potential therapeutic applications.
Data Table: Related Compounds and Their Features
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